molecular formula C15H10FNO B027120 6-Fluoro-2-phenyl-4-quinolinol CAS No. 103914-44-9

6-Fluoro-2-phenyl-4-quinolinol

Cat. No.: B027120
CAS No.: 103914-44-9
M. Wt: 239.24 g/mol
InChI Key: YKZPWHOKZPODTO-UHFFFAOYSA-N
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Description

6-Fluoro-2-phenyl-4-quinolinol is a chemical compound with the molecular formula C15H10FNO and a molecular weight of 239.24 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 6th position and a phenyl group at the 2nd position of the quinoline ring makes this compound unique. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Scientific Research Applications

6-Fluoro-2-phenyl-4-quinolinol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Safety and Hazards

The safety and hazards associated with 6-Fluoro-2-phenyl-4-quinolinol are not well-documented in the literature. It is recommended to refer to the Safety Data Sheet (SDS) for detailed information .

Mechanism of Action

Target of Action

6-Fluoro-2-phenyl-4-quinolinol, also known as 6-Fluoro-2-phenyl-1H-quinolin-4-one, is a member of the fluoroquinolone family . Fluoroquinolones are known to target bacterial DNA-gyrase, a type II topoisomerase, and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Fluoroquinolones, including this compound, inhibit the function of DNA-gyrase and topoisomerase IV by stabilizing the enzyme-DNA complex, thereby preventing the resealing of the DNA strands and leading to breaks in the DNA . This interrupts the replication process and leads to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase and topoisomerase IV, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This leads to the cessation of DNA synthesis and ultimately bacterial cell death .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes it potentially useful in the treatment of bacterial infections .

Action Environment

The action of this compound, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the presence of divalent cations such as magnesium and calcium can interfere with the absorption of fluoroquinolones, reducing their bioavailability . Additionally, the pH of the environment can affect the solubility and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-phenyl-4-quinolinol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-amino-5-fluorophenol with a suitable aldehyde under acidic conditions can lead to the formation of the quinoline ring . Another method involves the use of cyclocondensation reactions, where the starting materials undergo a series of chemical transformations to form the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-phenyl-4-quinolinol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-2,4-dione derivatives, while substitution reactions can introduce various functional groups at the 6th position .

Properties

IUPAC Name

6-fluoro-2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZPWHOKZPODTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429516
Record name KUC100229
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103914-44-9
Record name KUC100229
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103914-44-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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